(2R)-1-[3-(1-methylindol-3-yl)propanoyl]piperidine-2-carboxylic acid, also known as “MPIP,” is an organic compound belonging to the class of amino acids. It is a derivative of proline, containing a piperidine instead of a pyrrolidine ring in the structure. MPIP is a chiral molecule with two enantiomers, designated as (2S)-MPIP and (2R)-MPIP. (2R)-MPIP has been shown to possess various biological and pharmacological properties.
The molecular formula of (2R)-MPIP is C18H23N2O3. Its molecular weight is 321.39 g/mol. MPIP is a white or off-white powder, which is slightly soluble in water. It has a melting point of 123-125 °C. The compound is stable under standard conditions, but it can decompose when exposed to light or heat.
MPIP can be synthesized by the condensation reaction between (2R)-1-carboxypiperidine and (3-indolyl)propanoic acid. The reaction is generally catalyzed by a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). Characterization of the compound can be performed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray diffraction.
MPIP can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) can also be used for its analysis.
(2R)-MPIP possesses various biological properties, including anticancer, antioxidant, and anti-inflammatory activities. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Moreover, MPIP has been reported to possess neuroprotective properties and showed potential in the treatment of neurodegenerative disorders like Parkinson's disease and Alzheimer's disease.
The toxicity and safety of (2R)-MPIP have been evaluated in preclinical studies. The compound was found to be well-tolerated at therapeutic doses and did not exhibit any significant toxic effects. However, further safety studies need to be conducted to determine its toxicity profiles and potential side effects in humans.
(2R)-MPIP has a wide range of applications in scientific research. It can be used as a building block for the synthesis of various peptides and proteins. Additionally, MPIP can be used as a pharmacological tool in the development of new drugs. It has been shown to inhibit the activity of peptidyl-prolyl-isomerase Pin1, which plays a critical role in cancer progression and neurodegeneration.
Several research studies have been conducted on (2R)-MPIP, focusing on its biological and pharmacological properties. Most of these studies have been performed in vitro and in animal models. However, there is a lack of clinical studies on the compound's efficacy and safety.
(2R)-MPIP has several potential implications in various fields of research and industry, including medicine, biotechnology, and pharmaceuticals. It can be used as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, MPIP can be used as a starting material for the synthesis of biodegradable polymers, which find applications in fields like packaging, agriculture, and drug delivery.
Although (2R)-MPIP shows promising biological and pharmacological activities, several limitations need to be addressed. Firstly, the compound's low solubility in water limits its bioavailability, posing challenges in the development of drug formulations. Secondly, more studies on the compound's pharmacokinetics and pharmacodynamics are required to determine its efficacy and safety in humans.
Several future directions can be identified for (2R)-MPIP research. These include: 1. Development of MPIP-based drug formulations for cancer and neurodegenerative disorders. 2. Investigation of MPIP's therapeutic potential in other diseases, including diabetes, cardiovascular diseases, and infectious diseases. 3. Development of new synthetic methodologies for the preparation of MPIP derivatives with improved pharmacological properties. 4. Evaluation of MPIP's safety and toxicity profiles in clinical trials. 5. Investigation of MPIP's potential as a biomarker for cancer diagnosis and prognosis. In conclusion, (2R)-1-[3-(1-methylindol-3-yl)propanoyl]piperidine-2-carboxylic acid is a novel amino acid derivative with promising pharmacological properties. Its potential as a therapeutic agent for cancer and neurodegenerative disorders is worth exploring. However, further research needs to be conducted to determine its clinical efficacy and safety.
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